Cas no 172486-69-0 (4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI))

4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) structure
172486-69-0 structure
Productnaam:4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
CAS-nummer:172486-69-0
MF:C20H28O4
MW:332.433926582336
CID:212545
PubChem ID:465971

4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
    • 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-
    • Sonomolide B
    • 13-Ethenyl-3,5-dihydroxy-14-methyl-6,15-epoxypodocarp-12-en-15-one
    • 4H-Phenanthro[10,1-bc]furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
    • CHEBI:219013
    • 172486-69-0
    • (1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one
    • dihydroxy-trimethyl-vinyl-[?]one
    • 4H-Phenanthro(10,1-bc)furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
    • DTXSID10938163
    • Inchi: InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1
    • InChI-sleutel: HQKRCEBCNPNBKW-JTKBMLCESA-N
    • LACHT: C=CC1=CC[C@@H]2[C@]3(CC[C@H](O)[C@@]4(C(O[C@H](C[C@H]2[C@H]1C)[C@]34O)=O)C)C

Berekende eigenschappen

  • Exacte massa: 332.198759
  • Monoisotopische massa: 332.198759
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 1
  • Complexiteit: 640
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 66.8

Experimentele eigenschappen

  • Dichtheid: 1.255
  • Kookpunt: 501.9°Cat760mmHg
  • Vlampunt: 176.5°C

4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd